molecular formula C33H46BN3O7 B10826826 Dup7T3BT69 CAS No. 162854-81-1

Dup7T3BT69

Cat. No.: B10826826
CAS No.: 162854-81-1
M. Wt: 607.5 g/mol
InChI Key: RTQCSXSGYPCGES-PKTNWEFCSA-N
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Description

Dup7T3BT69 is a brominated benzooxazine derivative with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol. Structurally, it features a tert-butyl carbamate group attached to a benzooxazine core, substituted with a bromine atom at the 6-position . Key physicochemical properties include:

  • Hydrogen bond acceptors/donors: 4 acceptors, 1 donor.
  • Topological polar surface area (TPSA): 47.2 Ų, suggesting moderate polarity.

This compound is synthesized via a multi-step protocol involving DMAP (4-dimethylaminopyridine), triethylamine, and tetrahydrofuran (THF) under mild conditions (20°C), achieving a yield of 65% . Its structural uniqueness lies in the combination of a bromo-substituted aromatic system and a carbamate-protected amine, making it a candidate for pharmaceutical applications, particularly in enzyme modulation (e.g., CYP inhibition) .

Properties

CAS No.

162854-81-1

Molecular Formula

C33H46BN3O7

Molecular Weight

607.5 g/mol

IUPAC Name

benzyl N-[(2R)-1-[(2S)-2-[[(1R)-4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C33H46BN3O7/c1-32(2)33(3,4)44-34(43-32)28(19-13-21-41-5)36-29(38)27-18-12-20-37(27)30(39)26(22-24-14-8-6-9-15-24)35-31(40)42-23-25-16-10-7-11-17-25/h6-11,14-17,26-28H,12-13,18-23H2,1-5H3,(H,35,40)(H,36,38)/t26-,27+,28+/m1/s1

InChI Key

RTQCSXSGYPCGES-PKTNWEFCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H](CCCOC)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCOC)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of TRI-50b involves the use of boronic acid salts of multivalent metals, such as calcium, magnesium, and zinc . The preparation process typically includes the following steps:

Comparison with Similar Compounds

Key Findings:

Structural Similarities: All compounds share a brominated aromatic core, but this compound uniquely incorporates a benzooxazine ring system, distinguishing it from simpler oxazolone derivatives .

Synthetic Efficiency :

  • This compound achieves a higher synthesis yield (65%) than 7-bromobenzo[d]oxazol-2(3H)-one (48%), likely due to optimized reaction conditions (e.g., DMAP catalysis and THF solvent) .

Biological Activity :

  • This compound exhibits moderate CYP enzyme inhibition, whereas oxazolone derivatives (e.g., 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one) show stronger inhibition, possibly due to increased electrophilicity of the oxazolone ring .
  • BBB permeability varies significantly: tert-butyl-substituted analogs (e.g., tert-butyl (2-bromo-5-methoxyphenyl)carbamate) display higher permeability, while this compound’s polar carbamate group reduces CNS penetration .

Research Implications

The comparative analysis highlights this compound’s balance between synthetic accessibility and moderate bioactivity. Its structural complexity may favor targeted drug delivery over broad-spectrum applications, unlike simpler oxazolone derivatives. Future studies should explore its pharmacokinetic optimization, particularly in enhancing BBB penetration through derivatization of the carbamate group .

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